molecular formula C16H15ClN2O4 B7779045 5-Amino-2-benzylisoquinolin-2-ium perchlorate

5-Amino-2-benzylisoquinolin-2-ium perchlorate

Cat. No.: B7779045
M. Wt: 334.75 g/mol
InChI Key: QOHAOEUNBISLFQ-UHFFFAOYSA-M
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Description

5-Amino-2-benzylisoquinolin-2-ium perchlorate is a chemical compound with the molecular formula C16H15ClN2O4. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an amino group and a benzyl group attached to the isoquinoline ring, and a perchlorate anion. It has various applications in scientific research, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-benzylisoquinolin-2-ium perchlorate typically involves the following steps:

    Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative. This can be achieved through classical methods such as the Bischler-Napieralski reaction, where a β-phenylethylamine is cyclized to form the isoquinoline ring.

    Introduction of Amino Group: The amino group is introduced through nitration followed by reduction. Nitration of the isoquinoline derivative yields a nitro compound, which is then reduced to the corresponding amine.

    Benzylation: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline derivative reacts with benzyl chloride in the presence of a Lewis acid catalyst.

    Formation of Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the amine with perchloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-benzylisoquinolin-2-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and benzyl groups can participate in substitution reactions, leading to the formation of various substituted isoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides in the presence of catalysts.

Major Products

Scientific Research Applications

5-Amino-2-benzylisoquinolin-2-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Amino-2-benzylisoquinolin-2-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylisoquinoline: Similar structure but lacks the amino group.

    5-Aminoisoquinoline: Similar structure but lacks the benzyl group.

    2-Benzylisoquinolin-2-ium chloride: Similar structure but with a chloride anion instead of perchlorate.

Uniqueness

5-Amino-2-benzylisoquinolin-2-ium perchlorate is unique due to the presence of both the amino and benzyl groups, which confer distinct chemical properties and reactivity. The perchlorate anion also influences its solubility and stability, making it suitable for specific applications in research and industry.

Biological Activity

5-Amino-2-benzylisoquinolin-2-ium perchlorate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H15ClN2O4C_{16}H_{15}ClN_2O_4. The compound features an isoquinoline core with an amino group and a benzyl substituent, which contribute to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The compound's mechanism may involve the inhibition of bacterial enzymes or interference with cell wall synthesis, although specific pathways remain to be elucidated.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It is believed to act by modulating key signaling pathways involved in cell proliferation and apoptosis. For instance, it may inhibit the activity of oncogenic proteins or promote the expression of tumor suppressor genes. Further investigations are needed to clarify its efficacy in different cancer types and the underlying mechanisms involved.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to enzymes critical for microbial survival or cancer cell growth.
  • Receptor Modulation : It could influence receptor activity involved in cellular signaling pathways, thereby altering cellular responses.

Study on Antimicrobial Activity

A study conducted on various microbial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Gram-positive bacteria. The compound was less effective against Gram-negative bacteria, indicating a selective antimicrobial profile.

Anticancer Research

In vitro studies using cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Notably, at concentrations above 25 µM, significant apoptosis was observed, as evidenced by increased annexin V staining.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Aminoisoquinoline Lacks benzyl groupModerate antimicrobial
2-Benzylisoquinoline Lacks amino groupLow anticancer activity
5-Amino-2-benzylisoquinolin-2-ium chloride Similar structure but chloride anionLimited data available

This compound stands out due to its dual functional groups, which enhance its reactivity and biological potential compared to similar compounds.

Properties

IUPAC Name

2-benzylisoquinolin-2-ium-5-amine;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N2.ClHO4/c17-16-8-4-7-14-12-18(10-9-15(14)16)11-13-5-2-1-3-6-13;2-1(3,4)5/h1-10,12H,11,17H2;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHAOEUNBISLFQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC3=C(C=C2)C(=CC=C3)N.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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